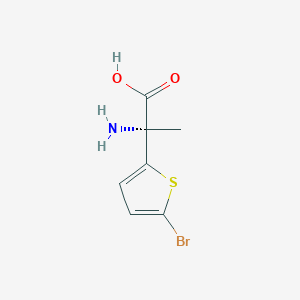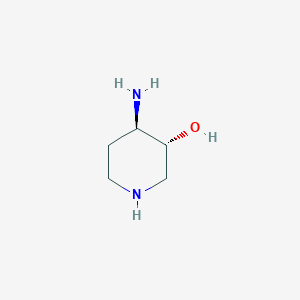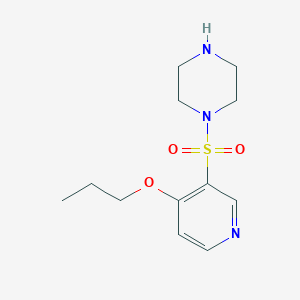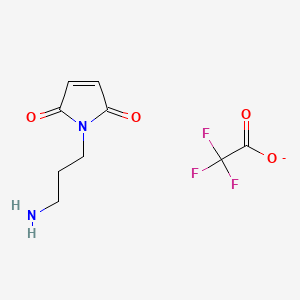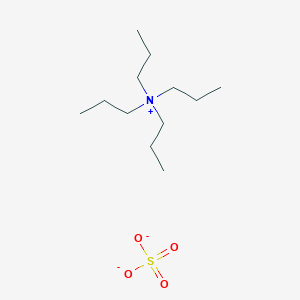
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a chloro and hydrazinyl group, a sulfonyl group, and an isopropyl-substituted piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving chlorination and hydrazination.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the piperazine ring: The piperazine ring is formed through cyclization reactions, followed by isopropyl substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and hydrazinyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine
- 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H20ClN5O2S |
|---|---|
Poids moléculaire |
333.84 g/mol |
Nom IUPAC |
[3-chloro-5-(4-propan-2-ylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C12H20ClN5O2S/c1-9(2)17-3-5-18(6-4-17)21(19,20)11-8-15-7-10(13)12(11)16-14/h7-9H,3-6,14H2,1-2H3,(H,15,16) |
Clé InChI |
ZKIIPZCMHKKBSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


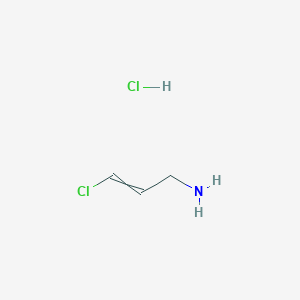
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
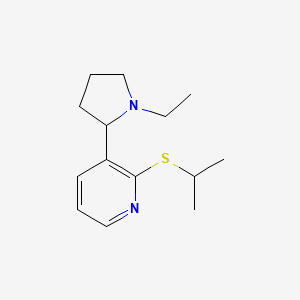

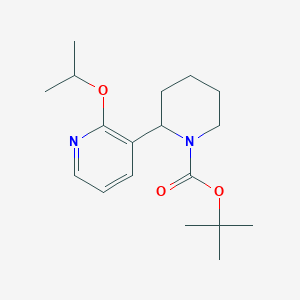


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
